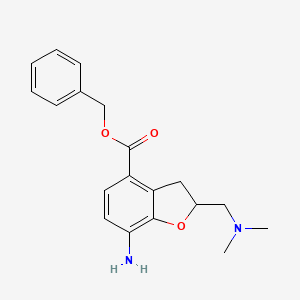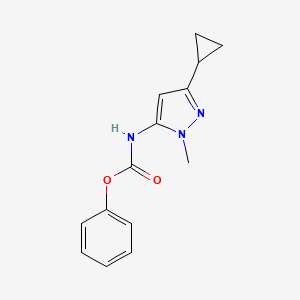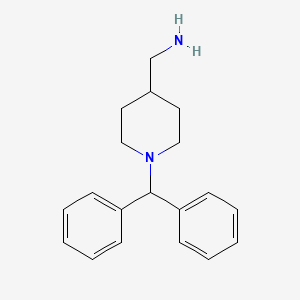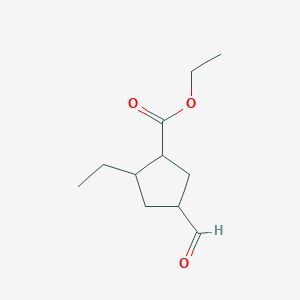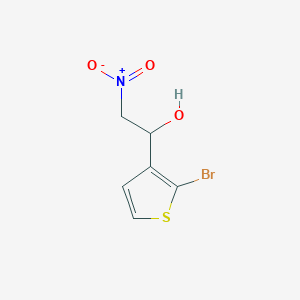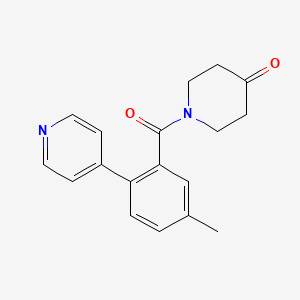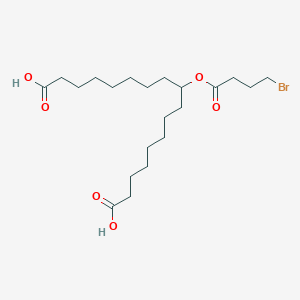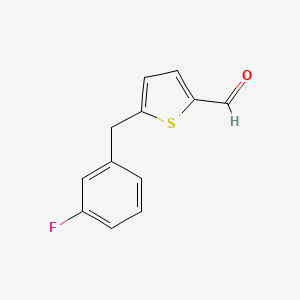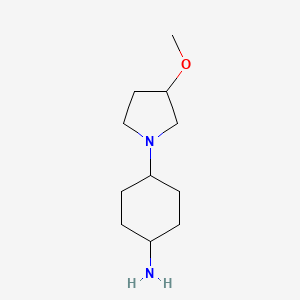
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxypyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE typically involves the reaction of cyclohexanone with 3-methoxypyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often employed to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methoxypyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxypyrrolidine group.
Scientific Research Applications
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)cyclohexanamine
- 4-(3-Aminopyrrolidin-1-yl)cyclohexanamine
- 4-(3-Methylpyrrolidin-1-yl)cyclohexanamine
Uniqueness
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3 |
InChI Key |
NJYWMOICVCOYSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


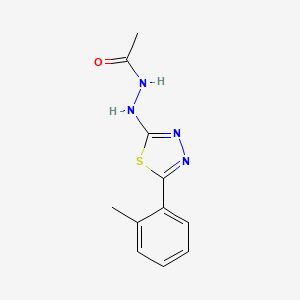
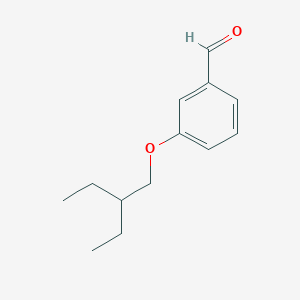
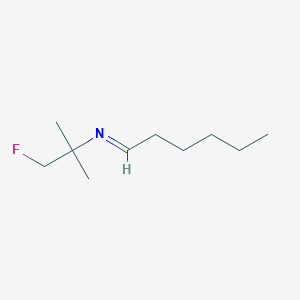

![4-((4-Fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8347366.png)
